molecular formula C47H75NO16 B3329963 Nystatin A2 CAS No. 65086-32-0

Nystatin A2

Cat. No.: B3329963
CAS No.: 65086-32-0
M. Wt: 910.1 g/mol
InChI Key: RALQCAVZSAUESR-XTEMEEEFSA-N
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Description

Nystatin A2 is a polyene macrolide antibiotic, part of the nystatin family, which was first isolated from the bacterium Streptomyces noursei. It is known for its potent antifungal properties, particularly against Candida species. This compound is one of the components of commercial nystatin, which also includes Nystatin A1 and Nystatin A3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nystatin A2 is typically produced through fermentation processes involving Streptomyces noursei. The fermentation broth is subjected to extraction and purification steps to isolate the desired compound. The process involves:

Industrial Production Methods: Industrial production of this compound follows similar fermentation and extraction protocols but on a larger scale. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial to maximize yield. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nystatin A2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Nystatin A2 has a wide range of applications in scientific research:

Mechanism of Action

Nystatin A2 exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane structure, creating pores that lead to leakage of cellular contents and ultimately cell death. The mechanism involves:

Comparison with Similar Compounds

Nystatin A2 is compared with other polyene macrolide antibiotics, such as:

This compound is unique due to its specific binding affinity for ergosterol and its potent antifungal activity, making it a valuable compound in both research and clinical settings .

Properties

IUPAC Name

(1R,3S,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,7,9,11,17,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H75NO16/c1-28-18-15-13-11-9-7-5-6-8-10-12-14-16-21-36(63-46-44(57)41(48)43(56)31(4)62-46)25-38-40(45(58)59)37(53)27-47(60,64-38)26-33(50)20-17-19-32(49)22-34(51)23-35(52)24-39(54)61-30(3)29(2)42(28)55/h5-6,8,10-16,18,21,28-38,40-44,46,49-53,55-57,60H,7,9,17,19-20,22-27,48H2,1-4H3,(H,58,59)/b6-5+,10-8+,13-11+,14-12+,18-15+,21-16+/t28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALQCAVZSAUESR-XTEMEEEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CCCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](CCC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872324
Record name Nystatin A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

910.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65086-32-0
Record name Nystatin A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065086320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nystatin A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NYSTATIN A2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54SW1HY37N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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